N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Overview
Description
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C25H35ClN6O2 and its molecular weight is 487 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, also known as MRT-68601 HCl, is TANK-binding kinase-1 (TBK1) . TBK1 is a key player in the regulation of cell survival and autophagy, a process that cells use to degrade and recycle their components .
Mode of Action
MRT-68601 HCl acts as a potent inhibitor of TBK1 . It binds to TBK1 and inhibits its activity, which in turn affects the downstream processes that are regulated by this kinase .
Biochemical Pathways
By inhibiting TBK1, MRT-68601 HCl affects the autophagy pathway . Specifically, it inhibits the formation of autophagosomes in lung cancer cells . Autophagosomes are vesicles that capture cellular components for degradation, and their formation is a key step in the process of autophagy .
Pharmacokinetics
It is known that the compound is soluble in water and dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of TBK1 by MRT-68601 HCl and the subsequent disruption of autophagy can have various molecular and cellular effects. For instance, it has been shown to inhibit the formation of autophagosomes in lung cancer cells . This could potentially affect the survival and proliferation of these cells.
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHGYDEKISHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022530 | |
Record name | MRT-68601 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190377-79-7 | |
Record name | MRT-68601 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the neuroprotective effects of Melanocortin 1 Receptor activation in a rat model of subarachnoid hemorrhage. Could you elaborate on how this receptor activation leads to a reduction in neuroinflammation, as indicated by the research findings?
A1: While the provided abstract doesn't specify the exact Melanocortin 1 Receptor agonist used, the research demonstrates that activating this receptor can significantly reduce neuroinflammation following a subarachnoid hemorrhage []. The study links this anti-inflammatory effect to the suppression of the AMPK/TBK1/NF-κB pathway, a critical signaling cascade involved in inflammatory responses within the brain. By inhibiting this pathway, Melanocortin 1 Receptor activation potentially mitigates the inflammatory cascade triggered by the hemorrhage, thereby reducing neuronal damage and improving outcomes.
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